2-叠氮基-4-乙氧羰基噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

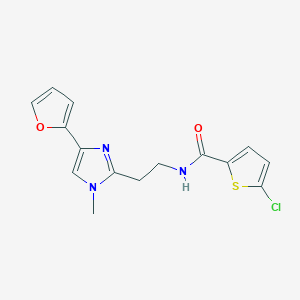

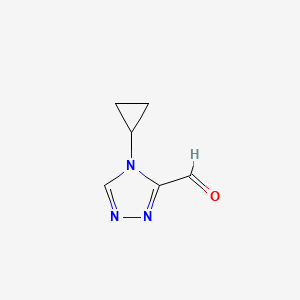

2-Azido-4-ethoxycarbonylthiazole is an organic compound that contains an azide (– N3) functional group . Azides are a highly reactive and versatile class of chemicals that are commonly used in both chemical synthesis and biomedical research applications . The azide functional group can be shown by two resonance structures .

Synthesis Analysis

The synthesis of 2-Azido-4-ethoxycarbonylthiazole involves the cyclization of thiosemicarbazide with ethyl bromopyruvate in concentrated hydrochloric acid . Depending on the reaction conditions, 2-amino-l,3,4-thiadiazine and 2-hydrazinothiazole derivatives were obtained . The formation of 2-azido-4-carboxy- and 2-azido-4-ethoxycarbonylthiazole was observed in the action of dilute nitric acid on thiadiazines .Molecular Structure Analysis

The molecular structure of 2-Azido-4-ethoxycarbonylthiazole, like other azidoazole compounds, is characterized by a higher nitrogen content and higher enthalpy of formation . The polar character of the azido group has a remarkable effect on their bond lengths and angles .Chemical Reactions Analysis

Azidoazole compounds, such as 2-Azido-4-ethoxycarbonylthiazole, exhibit interesting reactivity. They are known to participate in various types of synthetic conversions . The azide/azole isomerization participates in the pyrolysis of certain azidoazole compounds .Physical And Chemical Properties Analysis

Azidoazole compounds, such as 2-Azido-4-ethoxycarbonylthiazole, are characterized by their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products than their carbon homologues . They have been found to have higher detonation velocity and detonation pressure than traditional explosives .科学研究应用

- Click Chemistry : Azides are essential in click reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC). 2-Azido-4-ethoxycarbonylthiazole can serve as a versatile building block in these reactions, enabling the efficient synthesis of complex molecules .

- Heterocycle Synthesis : Organic azides contribute to the construction of heterocycles. For instance, 2-Azido-4-ethoxycarbonylthiazole can participate in the formation of pyrroles, pyrazoles, isoxazoles, oxazoles, and more .

- Antimicrobial Agents : Researchers can explore the antibacterial and antifungal potential of 2-Azido-4-ethoxycarbonylthiazole derivatives. Structural modifications may enhance their efficacy .

Synthetic Organic Chemistry

Medicinal Chemistry

作用机制

Target of Action

Azidoazole compounds, a class to which this compound belongs, have been studied for their energetic properties . More research is needed to identify specific biological targets.

Mode of Action

Azidoazole compounds are known to undergo azide/azole isomerization, which participates in their pyrolysis . This process could potentially influence the interaction of 2-Azido-4-ethoxycarbonylthiazole with its targets.

Biochemical Pathways

The formation of 2-azido-4-carboxy- and 2-azido-4-ethoxycarbonylthiazole was observed in the action of dilute nitric acid on thiadiazines . This suggests that the compound may be involved in reactions with nitric acid in certain biochemical pathways.

Result of Action

Azido impurities in drug substances have been found to be mutagenic, potentially damaging dna and increasing the risk of developing cancer . This suggests that 2-Azido-4-ethoxycarbonylthiazole may have similar effects, although more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Azido-4-ethoxycarbonylthiazole. For instance, the compound’s reactivity may be affected by the presence of nitric acid . Additionally, the stability and pyrolysis of azidoazole compounds can be influenced by various possible trigger bonds .

安全和危害

Azides, both organic and inorganic, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Exposure to small amounts of azides can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .

未来方向

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The study of azidoazole compounds continues to attract great interest due to their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products .

属性

IUPAC Name |

ethyl 2-azido-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-2-12-5(11)4-3-13-6(8-4)9-10-7/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBLJKKTIZWCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-4-ethoxycarbonylthiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)

![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)

![4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2759163.png)

![3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2759164.png)

![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2759168.png)

![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2759172.png)